tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
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Overview
Description
“tert-butyl N-(2-bromo-5-cyanophenyl)carbamate” is a chemical compound with the CAS Number: 1889801-72-2 . It has a molecular weight of 297.15 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthetic Methodology and Chemical Reactions
A significant application of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is found in synthetic chemistry, where it serves as an intermediate in the preparation of Boc-protected amines via a one-pot Curtius rearrangement. This methodology, which involves the formation of an acyl azide intermediate that undergoes Curtius rearrangement, is notable for its mildness and efficiency, yielding the desired tert-butyl carbamate at low temperatures across various substrates (Lebel & Leogane, 2005).
Environmental and Energy Applications
Furthermore, the compound finds applications in environmental and energy sectors, specifically in metabolic engineering of cyanobacteria for the production of 1-butanol from carbon dioxide. This innovative approach demonstrates the compound's role in facilitating the enzymatic processes required for the autotrophic production of 1-butanol, offering a sustainable route to chemical feedstock and potential fuel production directly from CO2 (Lan & Liao, 2011).
Material Science and Sensory Applications
In the realm of material science, this compound derivatives have been used to construct strong blue emissive nanofibers. These nanofibers, notable for their ability to form organogels and emit strong blue light, have been applied as fluorescent sensory materials for the detection of volatile acid vapors. The role of the tert-butyl moiety in facilitating gel formation and the efficient chemosensory properties of these materials underscore their potential in developing new sensory technologies (Sun et al., 2015).
Pharmaceutical and Biologically Active Compound Synthesis
Moreover, this compound is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. The compound's role in the synthesis of critical intermediates for pharmaceutical applications highlights its importance in medicinal chemistry and drug development (Zhao et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-cyanophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWJWNIWBIWDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889801-72-2 |
Source
|
Record name | tert-butyl N-(2-bromo-5-cyanophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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